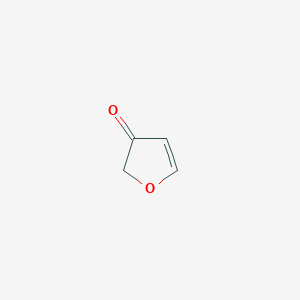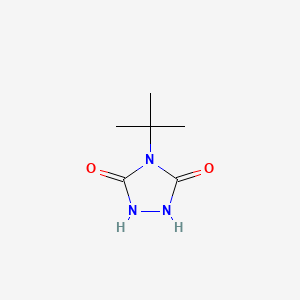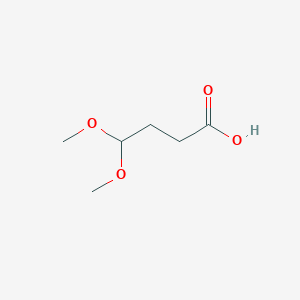
Cumyl bromide
Overview
Description
Cumyl bromide, also known as 1-bromo-1-methylethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by a benzene ring substituted with a bromine atom and an isopropyl group.
Mechanism of Action
Target of Action
Cumyl bromide is an alkyl halide . Alkyl halides are known to undergo nucleophilic substitution reactions . The primary target of this compound is likely to be nucleophilic sites in a molecule where it can undergo substitution reactions .
Mode of Action
This compound, like other alkyl halides, can undergo a nucleophilic substitution reaction via an S_N2 mechanism . In this mechanism, a nucleophile attacks the electrophilic carbon atom from the back side, opposite to the leaving group (bromide ion in this case). This backside attack leads to an inversion of the stereochemical configuration at the carbon atom .
Biochemical Pathways
They can react with nucleophiles present in biological systems, potentially affecting various biochemical pathways .
Pharmacokinetics
A study on similar compounds, synthetic cannabinoids cumyl-pica and 5f-cumyl-pica, suggests that in vivo metabolism is prolonged, with parent compounds remaining detectable in plasma 24 hours post-dosing . This suggests that this compound may also have a prolonged metabolic clearance.
Result of Action
The inversion of stereochemical configuration at the carbon atom during the S_N2 reaction could potentially lead to the formation of different stereoisomers .
Action Environment
The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the rate of the S_N2 reaction can be influenced by the polarity of the solvent . .
Preparation Methods
Cumyl bromide can be synthesized through several methods. One common synthetic route involves the bromination of cumene (isopropylbenzene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure the selective formation of this compound. Industrial production methods may involve similar bromination processes, often optimized for large-scale production.
Chemical Reactions Analysis
Cumyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: this compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium hydroxide.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base such as potassium tert-butoxide can lead to the formation of cumene.
Oxidation Reactions: this compound can be oxidized to form cumyl alcohol or cumyl hydroperoxide, depending on the oxidizing agent and reaction conditions.
Scientific Research Applications
Cumyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Radical Chain Reactions: Due to the stability of the cumyl radical, this compound is used in radical chain reactions for the oxidation of functional groups.
Material Science: this compound is employed in the preparation of polymers and other materials with specific properties.
Comparison with Similar Compounds
Benzyl Bromide: C₇H₇Br
Tert-Butyl Bromide: C₄H₉Br
Ethyl Bromide: C₂H₅Br
Cumyl bromide’s unique structure and reactivity make it a versatile compound in various chemical and industrial applications. Its ability to form stable carbocations and participate in a wide range of reactions highlights its importance in organic chemistry.
Properties
IUPAC Name |
2-bromopropan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-9(2,10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSJXBURLJOFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301037324 | |
| Record name | (2-Bromo-2-propanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-19-7 | |
| Record name | (2-Bromo-2-propanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301037324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromopropan-2-yl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyethyl)amino]ethan-1-ol](/img/structure/B3189732.png)









![Benzene, 2-fluoro-1-isothiocyanato-4-[(4-pentylphenyl)ethynyl]-](/img/structure/B3189803.png)
![4-Chloro-6,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3189819.png)


